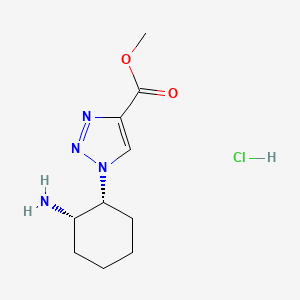

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound known for its potential applications across various scientific fields. This compound features a distinctive triazole moiety, making it of particular interest for its diverse biological activities.

Métodos De Preparación

Synthetic routes and reaction conditions

The preparation of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically begins with the synthesis of 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be achieved through a cycloaddition reaction between an azide and an alkyne.

The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester derivative.

The final product, the hydrochloride salt, is obtained by treatment of the ester with hydrochloric acid, precipitating the hydrochloride salt.

Industrial production methods

Industrial production involves optimizing the aforementioned synthetic route, focusing on scalable reaction conditions and efficient purification steps.

Use of continuous flow chemistry could enhance yield and reduce production time.

Análisis De Reacciones Químicas

Types of reactions

Oxidation: : The triazole ring can undergo oxidative transformations, leading to new derivatives with varied biological properties.

Reduction: : The compound can be reduced at specific sites to generate more reactive intermediates, facilitating further modifications.

Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or amino groups.

Common reagents and conditions

Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

Substitution: : Halogenating agents, acids or bases for substitution reactions.

Major products

Depending on the reaction conditions, a wide variety of derivatives can be synthesized, each potentially exhibiting different biological activities.

Aplicaciones Científicas De Investigación

Chemistry

As a building block for synthesizing complex molecules.

Its reactivity allows for the development of novel triazole-based ligands.

Biology

Used in studying enzyme inhibition.

Probes for biochemical assays.

Medicine

Investigated for its role in cancer therapy due to its unique molecular interactions.

Industry

As an intermediate in the production of pharmaceuticals.

Used in the development of new materials with specific chemical properties.

Mecanismo De Acción

Molecular targets and pathways

The triazole moiety interacts with specific biological targets, often enzymes, leading to inhibition or modulation of activity.

It might also interact with nucleic acids, affecting genetic expression.

The cyclic structure aids in membrane permeability, enhancing its efficacy.

Comparación Con Compuestos Similares

Similar compounds

1,2,3-triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.

Cyclohexylamines: : Known for their psychoactive and pharmaceutical applications.

Uniqueness

The combination of the triazole and cyclohexylamine motifs in Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride offers a unique profile, making it more versatile in its applications compared to other similar structures.

Hope you found this interesting! Want to know more about any specific part?

Actividad Biológica

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a triazole ring and a cyclohexyl group, contributing to its biological interactions. The triazole moiety is known for participating in various biological processes due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets.

Molecular Formula : C10H17ClN4O2

Molar Mass : 260.72 g/mol

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Triazoles are often investigated for their ability to inhibit bacterial growth and fungal infections.

- Antiviral Properties : Some derivatives have shown promise against viral pathogens.

- Anticancer Effects : Certain triazole compounds have demonstrated antiproliferative activity against cancer cell lines.

Table 1: Comparative Biological Activities of Related Triazole Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-chlorophenyl)-5-(N-methylamino)-1H-1,2,3-triazole | Triazole with aromatic substitution | Antimicrobial |

| 5-Amino-1H-1,2,3-triazole | Simple amine substitution on triazole | Antiviral |

| 4-Carboxyphenyltriazole | Carboxylic acid substitution | Anticancer |

| This compound | Triazole with cyclohexyl group | Potentially diverse bioactivity |

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various enzymes and receptors involved in disease pathways. Such interactions can be characterized through techniques like:

- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.

- In vitro Assays : Testing the efficacy against cultured cell lines.

Case Studies and Research Findings

Recent studies have explored the biological activity of related triazoles. For instance:

- A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides reported significant antiproliferative activity against leukemia cell lines . These findings underscore the potential of triazole derivatives in cancer therapy.

- Another investigation into triazole-based compounds demonstrated low cytotoxicity while exhibiting promising antimalarial activity against Plasmodium species . This highlights the versatility of triazoles in addressing various health challenges.

Propiedades

IUPAC Name |

methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONHAZHQQZNTRE-DKXTVVGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.